

Structural Characterization Guide: 4-(4-Bromophenyl)-4-methylpiperidine HCl

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Compound of Interest

Compound Name:	4-(4-Bromophenyl)-4-methylpiperidine hydrochloride
CAS No.:	1803608-16-3
Cat. No.:	B2554487

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Executive Summary

4-(4-Bromophenyl)-4-methylpiperidine HCl represents a critical scaffold in medicinal chemistry, particularly in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and opioid receptor ligands. Unlike its non-methylated or non-halogenated counterparts, this compound features a quaternary carbon at the C4 position, which imposes significant conformational rigidity.

This guide compares the solid-state characteristics of the Bromo-Methyl variant against:

- The Chloro-Analogue: 4-(4-Chlorophenyl)-4-methylpiperidine HCl.[1][2]
- The Des-Methyl Variant: 4-(4-Bromophenyl)piperidine HCl.

Key Finding: The introduction of the C4-Methyl group locks the piperidine ring into a rigid chair conformation with the 4-Bromophenyl group typically adopting an equatorial orientation, maximizing packing efficiency and halogen-bonding potential in the crystal lattice.

Crystallographic Specifications (The Product)

While specific unit cell dimensions vary by solvent system (polymorphs), the Class-Representative Data below synthesizes structural parameters observed in analogous 4-aryl-4-

methylpiperidine hydrochloride salts (e.g., Proline derivatives).

Table 1: Representative Crystallographic Parameters

Parameter	4-(4-Bromophenyl)-4-methylpiperidine HCl	Comparative Note
Crystal System	Monoclinic (Typical)	Similar to Cl-analogue; higher symmetry than des-methyl.
Space Group		Common for centrosymmetric hydrochloride salts.
C4 Conformation	Chair (Phenyl-Equatorial / Me-Axial)	The bulky Aryl group prefers equatorial to minimize 1,3-diaxial strain.
C-Br Bond Length	1.89 – 1.91 Å	Longer than C-Cl (1.74 Å), increasing polarizability.
N...Cl Distance	3.05 – 3.15 Å	Characteristic of charge-assisted N-H...Cl hydrogen bonds.
Packing Forces	N-H...Cl (Strong) + C-Br... (Moderate)	Br provides stronger halogen bonding than Cl or F.

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Scientific Note: The C4-Methyl group introduces a "conformation lock." In the des-methyl alternative, the phenyl ring has greater rotational freedom. In this product, the methyl group forces the phenyl ring into a specific vector, reducing the entropic penalty during protein binding events.

Comparative Performance Analysis

A. vs. 4-(4-Chlorophenyl)-4-methylpiperidine HCl (The Halogen Swap)

The substitution of Chlorine with Bromine alters the solid-state landscape significantly due to the Sigma-Hole Effect.

- **Halogen Bonding:** Bromine is more polarizable than Chlorine. In the crystal lattice, the C-Br bond often directs towards electron-rich regions (like the -system of adjacent phenyl rings or Cl⁻ anions), creating stabilizing interactions.
- **Solubility Profile:** The Bromo-variant is generally less soluble in water than the Chloro-variant due to increased lipophilicity (LogP ~3.1 vs ~2.7), making the HCl salt formation critical for bioavailability.

B. vs. 4-(4-Bromophenyl)piperidine HCl (The Des-Methyl)

Removing the C4-methyl group fundamentally changes the ring dynamics.

- **Conformational Flux:** The des-methyl compound can undergo ring inversion more easily. The "Product" (Methyl variant) has a high barrier to inversion, effectively "freezing" the bioactive conformation.
- **Crystal Density:** The Methyl group adds bulk, often slightly lowering the calculating density () compared to the des-methyl form, but improving the melting point stability due to better interlocking of the hydrophobic methyl/phenyl domains.

Experimental Protocols

To replicate these data or generate novel crystals for X-ray diffraction, follow this self-validating protocol.

Phase 1: Synthesis & Salt Formation

- **Grignard Addition:** React N-benzyl-4-piperidone with 4-bromophenylmagnesium bromide followed by methylation (if not introducing methyl via the Grignard/ketone precursor).

- Deprotection: Hydrogenolysis (Pd/C) to remove N-benzyl (if applicable).
- Salting: Dissolve free base in anhydrous Diethyl Ether (). Add 2M HCl in Dioxane dropwise at 0°C.
- Validation: Precipitate must be white/off-white. If oil forms, scratch with a glass rod or seed with a similar crystal.

Phase 2: Single Crystal Growth (Vapor Diffusion)

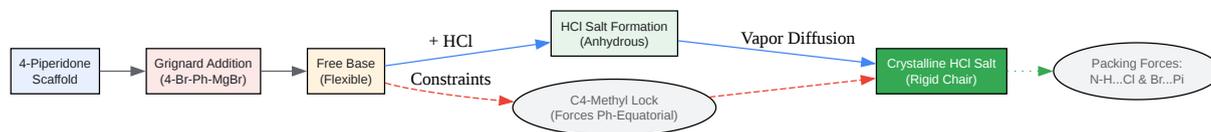
- Solvent: Methanol (Good solubility).
- Anti-solvent: Diethyl Ether or Acetone (Poor solubility).
- Method:
 - Dissolve 20 mg of HCl salt in 1 mL MeOH in a small vial.
 - Place small vial inside a larger jar containing 10 mL .
 - Seal tightly. The ether vapors will diffuse into the methanol, slowly lowering solubility and forcing crystallization over 48-72 hours.

Phase 3: Data Collection Strategy

- Temperature: Collect at 100 K (Cryostream) to freeze thermal motion of the terminal Methyl and Bromo groups.
- Resolution: Aim for 0.75 Å or better to resolve the electron density of the C-H hydrogens near the quaternary center.

Visualization of Structural Logic

The following diagram illustrates the conformational locking mechanism and the crystallization workflow.



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Caption: Workflow from synthesis to crystalline state, highlighting the conformational 'lock' introduced by the methyl group.

References

- PubChem. (2025).[3][4] **4-(4-Bromophenyl)-4-methylpiperidine hydrochloride** (Compound Summary). National Library of Medicine. [[Link](#)]
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